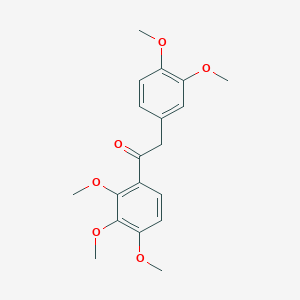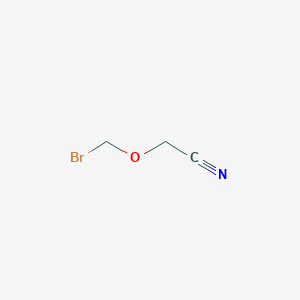![molecular formula C12H13Cl B14614624 Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- CAS No. 57765-59-0](/img/structure/B14614624.png)
Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-: is an organic compound with the molecular formula C12H13Cl It is a derivative of benzene, where a chlorine atom and a cyclopropyl group substituted with a methylethylidene group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- typically involves the chlorination of a suitable precursor compound. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with a chlorinated cyclopropyl derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, room temperature.
Major Products Formed:
Substitution: Phenols, amines.
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, cyclopropyl derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new drugs or as a probe to study enzyme mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities. It may be explored for its potential therapeutic effects in treating various diseases.
Industry: In the industrial sector, Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target. The presence of the cyclopropyl group may also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- Benzene, 1-chloro-4-(1-methylethyl)-
- Benzene, 1-chloro-4-(1-methylethenyl)-
- Benzene, 1-chloro-4-(1-methylpropyl)-
Comparison:
- Benzene, 1-chloro-4-(1-methylethyl)- : Similar in structure but lacks the cyclopropyl group, which may result in different reactivity and applications.
- Benzene, 1-chloro-4-(1-methylethenyl)- : Contains a double bond in the side chain, leading to different chemical properties and potential uses.
- Benzene, 1-chloro-4-(1-methylpropyl)- : Has a longer alkyl chain, which can affect its solubility and interaction with other molecules.
The uniqueness of Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- lies in its cyclopropyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
57765-59-0 |
|---|---|
Molecular Formula |
C12H13Cl |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
1-chloro-4-(2-propan-2-ylidenecyclopropyl)benzene |
InChI |
InChI=1S/C12H13Cl/c1-8(2)11-7-12(11)9-3-5-10(13)6-4-9/h3-6,12H,7H2,1-2H3 |
InChI Key |
MFGQJVQMTGWSEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC1C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)







![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)



